molecular formula C8H8N2O6S B6272545 methyl 3-nitro-4-sulfamoylbenzoate CAS No. 162010-79-9

methyl 3-nitro-4-sulfamoylbenzoate

Cat. No.: B6272545
CAS No.: 162010-79-9
M. Wt: 260.2
InChI Key:
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Description

Methyl 3-nitro-4-sulfamoylbenzoate is an organic compound with the molecular formula C8H8N2O6S It is a derivative of benzoic acid, featuring nitro and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-4-sulfamoylbenzoate typically involves the nitration of methyl benzoate followed by sulfonation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the meta position relative to the ester group. The sulfonation step involves the reaction of the nitrated product with sulfamic acid under controlled conditions to introduce the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-sulfamoylbenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl 3-amino-4-sulfamoylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-nitro-4-sulfamoylbenzoic acid.

Scientific Research Applications

Methyl 3-nitro-4-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-nitro-4-sulfamoylbenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its nitro and sulfamoyl groups. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the sulfamoyl group, making it less versatile in certain reactions.

    Methyl 4-sulfamoylbenzoate:

    3-nitro-4-sulfamoylbenzoic acid: The carboxylic acid analog of methyl 3-nitro-4-sulfamoylbenzoate.

Uniqueness

This compound is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-nitro-4-sulfamoylbenzoate involves the nitration of methyl 4-aminobenzoate followed by the sulfonation of the resulting nitro compound.", "Starting Materials": [ "Methyl 4-aminobenzoate", "Nitric acid", "Sulfuric acid" ], "Reaction": [ "Methyl 4-aminobenzoate is slowly added to a mixture of concentrated nitric and sulfuric acids at a temperature of 0-5°C.", "The resulting mixture is stirred for several hours at room temperature until the reaction is complete.", "The reaction mixture is poured into ice-cold water and the resulting solid is filtered and washed with water.", "The solid is then dissolved in a mixture of concentrated sulfuric acid and fuming sulfuric acid and heated to 100°C for several hours.", "The resulting mixture is poured into ice-cold water and the resulting solid is filtered and washed with water.", "The solid is then recrystallized from a suitable solvent to yield pure methyl 3-nitro-4-sulfamoylbenzoate." ] }

CAS No.

162010-79-9

Molecular Formula

C8H8N2O6S

Molecular Weight

260.2

Purity

95

Origin of Product

United States

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